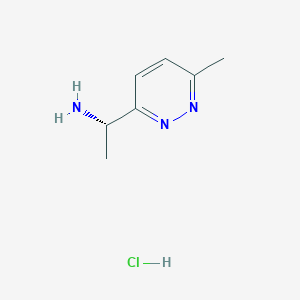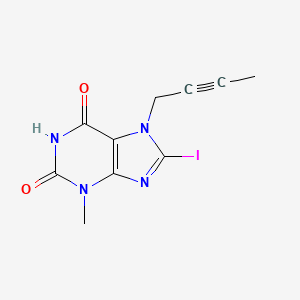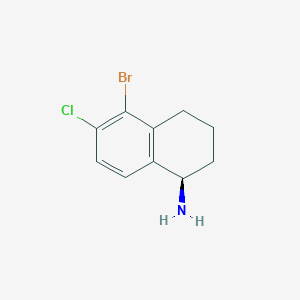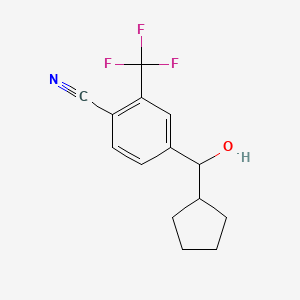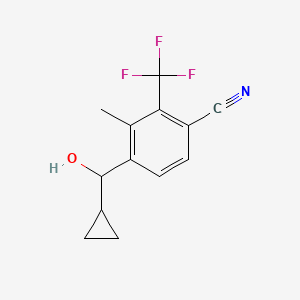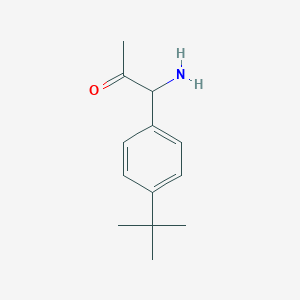
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL is a synthetic organic compound that features both amino and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL typically involves the reaction of 4-butoxyphenol with an appropriate epoxide, followed by the introduction of the aminoethyl group. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the ether or amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the synthesis of polymers or as a specialty chemical.
Mechanism of Action
The mechanism by which 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-((2-Aminoethyl)amino)-2-(4-methoxyphenoxy)ethan-1-OL: Similar structure but with a methoxy group instead of a butoxy group.
1-((2-Aminoethyl)amino)-2-(4-ethoxyphenoxy)ethan-1-OL: Similar structure but with an ethoxy group.
Uniqueness
The uniqueness of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL lies in its specific functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-2-(4-butoxyphenoxy)ethanol |
InChI |
InChI=1S/C14H24N2O3/c1-2-3-10-18-12-4-6-13(7-5-12)19-11-14(17)16-9-8-15/h4-7,14,16-17H,2-3,8-11,15H2,1H3 |
InChI Key |
RVZVMYRXKQJCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(NCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


